molecular formula C22H22F3N B13429387 S-Cinaclet

S-Cinaclet

Cat. No.: B13429387
M. Wt: 357.4 g/mol
InChI Key: SEVZPXQQXHZTBG-HZPDHXFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Cinaclet involves the enantiomeric separation of cinacalcet hydrochloride. A rapid isocratic chiral liquid chromatography method has been developed for this purpose. The separation is achieved using a Chiralpak-IA column with a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid at ambient temperature . The flow rate is maintained at 1.0 mL/min, and elution is monitored by UV detection at 223 nm .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chiral separation techniques to ensure the purity and enantiomeric excess of the desired isomer. The process is optimized to achieve high yield and purity, adhering to stringent regulatory guidelines for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

S-Cinaclet undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

S-Cinaclet has a wide range of scientific research applications:

Properties

Molecular Formula

C22H22F3N

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16-/m1/s1

InChI Key

SEVZPXQQXHZTBG-HZPDHXFCSA-N

Isomeric SMILES

C[C@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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